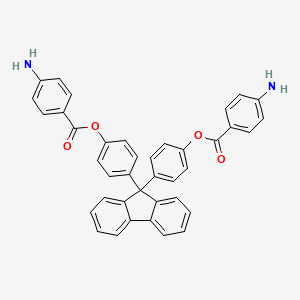
p-Bromophenyl maleic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)furan-2,5-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromophenyl group at the 3-position and two carbonyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)furan-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzoyl chloride with maleic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired furan-2,5-dione structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)furan-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).
Major Products:
Substitution: 3-(4-substituted phenyl)furan-2,5-dione.
Reduction: 3-(4-bromophenyl)furan-2,5-diol.
Oxidation: Furan-2,5-dicarboxylic acid.
Scientific Research Applications
3-(4-Bromophenyl)furan-2,5-dione has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)furan-2,5-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the furan-2,5-dione moiety can form covalent bonds with nucleophilic residues, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
3-(4-Chlorophenyl)furan-2,5-dione: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)furan-2,5-dione: Similar structure but with a methyl group instead of bromine.
3-(4-Nitrophenyl)furan-2,5-dione: Similar structure but with a nitro group instead of bromine.
Uniqueness: 3-(4-Bromophenyl)furan-2,5-dione is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. The bromine atom also influences the compound’s electronic properties, making it suitable for applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C10H5BrO3 |
|---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
3-(4-bromophenyl)furan-2,5-dione |
InChI |
InChI=1S/C10H5BrO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H |
InChI Key |
QSRWUTZIFFGYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



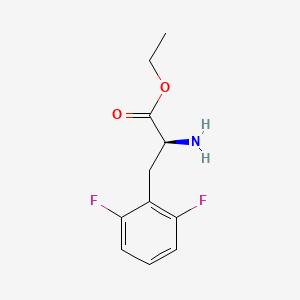

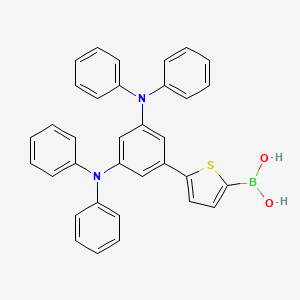
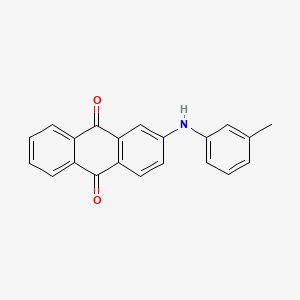
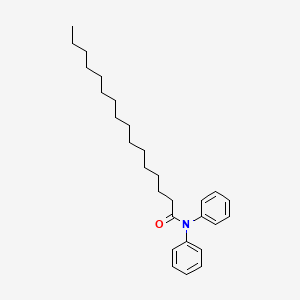
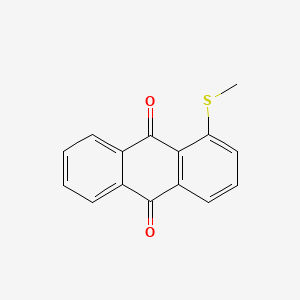
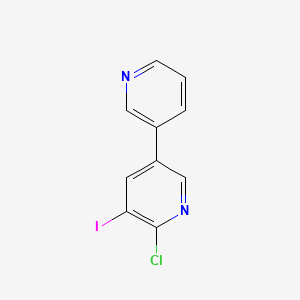
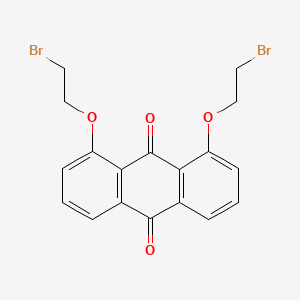

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
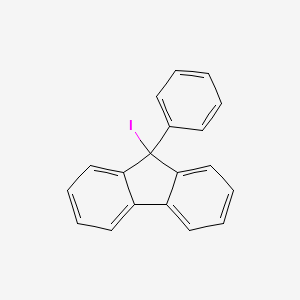
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
